molecular formula C8H4BrCl B1381570 1-Bromo-4-chloro-2-ethynylbenzene CAS No. 1268870-34-3

1-Bromo-4-chloro-2-ethynylbenzene

Cat. No. B1381570
M. Wt: 215.47 g/mol
InChI Key: AHFMLXQDHGQYDZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethynylbenzene is a haloalkyne . It has the molecular formula C8H4BrCl .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Bromo-4-chloro-2-ethynylbenzene often involves electrophilic aromatic substitution . This process includes two steps: the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-ethynylbenzene consists of a benzene ring with a bromine atom, a chlorine atom, and an ethynyl group attached .


Chemical Reactions Analysis

1-Bromo-4-chloro-2-ethynylbenzene can undergo various chemical reactions. For instance, it can undergo Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2-ethynylbenzene is a solid substance . Its molecular weight is 181.03 .

Scientific Research Applications

  • Sonogashira Coupling Reaction

    • Application: “1-Bromo-2-ethynylbenzene” undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .
  • Synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone

    • Application: “1-Bromo-2-ethynylbenzene” may be used in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone .
  • Sonogashira Coupling Reaction

    • Application: “1-Bromo-2-ethynylbenzene” undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .
  • Synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone

    • Application: “1-Bromo-2-ethynylbenzene” may be used in the synthesis of 1-(2-bromophenyl)-2-(dibenzo[b,d]thiophen-4-yl)ethanone .

Safety And Hazards

1-Bromo-4-chloro-2-ethynylbenzene is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for 1-Bromo-4-chloro-2-ethynylbenzene could involve its use in the synthesis of other chemical compounds. For example, it has been used in the synthesis of a bromo tolane derivative .

properties

IUPAC Name

1-bromo-4-chloro-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFMLXQDHGQYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-ethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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